2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable pyranone intermediate, which is then functionalized to introduce the amino, hydroxymethyl, and trifluoromethylphenyl groups.
Formation of Pyranone Intermediate: The initial step involves the cyclization of a suitable precursor to form the pyranone ring. This can be achieved through a condensation reaction involving a diketone and an aldehyde under acidic or basic conditions.
Functionalization: The pyranone intermediate is then subjected to various functionalization reactions
Final Cyclization and Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the development of new pharmaceuticals for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, its trifluoromethyl group could impart hydrophobicity, making it useful in coatings or surface treatments.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.
2-amino-6-(hydroxymethyl)-8-oxo-4-(4-methylphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)9-3-1-8(2-4-9)13-11(6-21)16(22)26-14-12(24)5-10(7-23)25-15(13)14/h1-5,13,23H,7,22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBDEUSSRWLMGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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